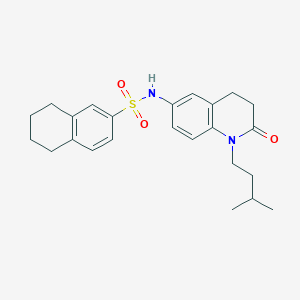

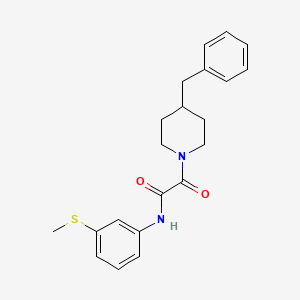

1-(4-Aminophenyl)-3-(morpholin-4-yl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

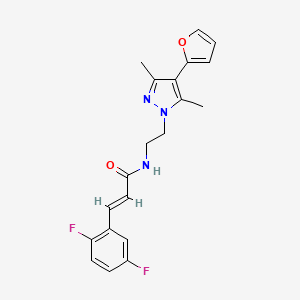

1-(4-Aminophenyl)-3-(morpholin-4-yl)propan-1-ol, also known as 4-Aminophenylmorpholine (APM), is an organic compound used as a building block in a variety of synthetic reactions. It is a versatile reagent with a range of applications in both organic synthesis and pharmaceutical research. APM has been studied extensively for its potential as a therapeutic agent and is the subject of numerous scientific research studies.

Applications De Recherche Scientifique

Synthesis and Corrosion Inhibition

- Corrosion Inhibition : A study explored the synthesis of tertiary amines, including compounds similar to "1-(4-Aminophenyl)-3-(morpholin-4-yl)propan-1-ol", examining their inhibitive performance on carbon steel corrosion. These compounds proved to be effective anodic inhibitors, retarding the anodic dissolution of iron by forming a protective layer on the metal surface. The study suggests that such amines can significantly improve corrosion resistance, which is crucial for extending the lifespan of steel structures and components in various industries (Gao, Liang, & Wang, 2007).

Biological Properties

- Anticonvulsive and n-Cholinolytic Activities : Research into the synthesis and biological properties of related compounds, including "1-(4-Aminophenyl)-3-(morpholin-4-yl)propan-1-ols", has shown pronounced anticonvulsive and some peripheral n-cholinolytic activities. These findings indicate potential therapeutic applications for neurological disorders, highlighting the compound's importance in medicinal chemistry research (Papoyan et al., 2011).

Antitumor Activity

- Antitumor Activity : A study reported on tertiary aminoalkanol hydrochlorides derived from "1-(4-Aminophenyl)-3-(morpholin-4-yl)propan-1-ols", testing them for antitumor activity. This research aimed to identify biologically active compounds among new series of tertiary aminoalkanols. The findings contribute to the search for novel antitumor agents, underscoring the compound's relevance in the development of cancer therapeutics (Isakhanyan et al., 2016).

Materials Science

- Brass Corrosion Inhibitors : Another application of compounds similar to "1-(4-Aminophenyl)-3-(morpholin-4-yl)propan-1-ol" is in the field of materials science, where such compounds have been investigated as brass corrosion inhibitors in simulated atmospheric water. The study demonstrated that these β-amino-alcohol derivatives are effective anodic inhibitors, increasing inhibition efficiency with concentration. This research provides insights into the protection of brass components, relevant in various industrial and architectural applications (Liang & Gao, 2007).

Propriétés

IUPAC Name |

1-(4-aminophenyl)-3-morpholin-4-ylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c14-12-3-1-11(2-4-12)13(16)5-6-15-7-9-17-10-8-15/h1-4,13,16H,5-10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSOPIKMUHBSDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(C2=CC=C(C=C2)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)-3-(morpholin-4-yl)propan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2442257.png)

![(2E)-3-(4-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)prop-2-enoic acid](/img/structure/B2442259.png)

![3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442263.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2442264.png)

![4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2442273.png)